REACTION_CXSMILES
|
[P:1]([O-:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4].C(N(CC)CC)C.[CH2:18]=[O:19]>>[OH:19][CH2:18][P:1](=[O:10])([O:6][CH:7]([CH3:9])[CH3:8])[O:2][CH:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
P(OC(C)C)(OC(C)C)[O-]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was immersed in a 100° C.
|
Type
|
TEMPERATURE
|
Details
|
heated between 100°-120° C. for 45 minutes under nitrogen
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The triethylamine was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled in four portions
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCP(OC(C)C)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.17 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |